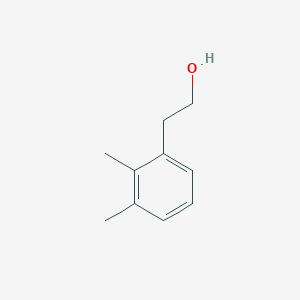

2-(2,3-Dimethylphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,3-Dimethylphenyl)ethanol involves the reaction of ethylene oxide with 2,3-dimethylphenylmagnesium bromide. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Another method involves the reduction of 1-(2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic hydrogenation of 2-(2,3-dimethylphenyl)acetaldehyde. This method is advantageous due to its scalability and the availability of the starting materials. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon under mild pressure and temperature conditions.

Analyse Des Réactions Chimiques

Oxidation Reactions

Primary alcohols like 2-(2,3-Dimethylphenyl)ethanol oxidize to carboxylic acids or aldehydes depending on conditions:

-

Strong oxidizing agents (e.g., KMnO₄, CrO₃ under acidic conditions) yield 2-(2,3-Dimethylphenyl)acetic acid .

-

Mild agents (e.g., pyridinium chlorochromate, PCC) produce 2-(2,3-Dimethylphenyl)acetaldehyde .

| Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 2-(2,3-Dimethylphenyl)acetic acid | Two-step oxidation | |

| PCC, CH₂Cl₂, 25°C | 2-(2,3-Dimethylphenyl)acetaldehyde | Selective oxidation |

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution to form alkyl halides:

-

Thionyl chloride (SOCl₂) or PBr₃ converts the alcohol to 2-(2,3-Dimethylphenyl)ethyl chloride/bromide via an Sₙ2 mechanism .

| Reagents | Product | Key Byproducts | Reference |

|---|---|---|---|

| SOCl₂, pyridine | 2-(2,3-Dimethylphenyl)ethyl chloride | HCl, SO₂ | |

| PBr₃ | 2-(2,3-Dimethylphenyl)ethyl bromide | HBr, H₃PO₃ |

Esterification

Reaction with acyl chlorides or anhydrides forms esters:

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| Ac₂O, H₂SO₄, 60°C | 2-(2,3-Dimethylphenyl)ethyl acetate | Acid-catalyzed |

Dehydration

Acid-catalyzed dehydration produces alkenes:

| Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| H₃PO₄, Δ | 1-(2,3-Dimethylphenyl)ethylene | E1 elimination |

Reaction Comparison Table

| Reaction Type | Reagents | Primary Product | Key Feature |

|---|---|---|---|

| Oxidation (strong) | KMnO₄, H₂SO₄ | Carboxylic acid | Aromatic stability aids yield |

| Substitution | SOCl₂ | Alkyl chloride | Inversion of configuration |

| Esterification | Acetic anhydride | Acetate ester | Mild conditions |

| Dehydration | H₃PO₄ | Alkene | Zaitsev orientation favored |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H14O

- Structure : The compound features a hydroxyl group (-OH) attached to an ethyl group linked to a benzene ring with two methyl groups at the 2 and 3 positions.

Pharmaceutical Development

2-(2,3-Dimethylphenyl)ethanol serves as a crucial intermediate in synthesizing various pharmaceuticals. It has been studied for its potential neuroprotective properties, making it relevant in developing drugs targeting neurological disorders.

Case Study : A study highlighted its role in synthesizing new therapeutic agents aimed at treating conditions like Alzheimer's disease, where compounds derived from it exhibited promising neuroprotective effects .

Biochemical Research

This compound is employed in biochemical research to investigate enzyme activity and protein interactions. It aids in understanding biological processes at a molecular level.

Research Findings : Investigations into its effects on specific enzymes have shown that it can influence metabolic pathways, suggesting potential applications in metabolic disease research .

Cosmetic Formulations

Due to its moisturizing and skin-conditioning effects, this compound is used in cosmetic products aimed at improving skin health.

Market Analysis : A report indicated a growing trend in cosmetic formulations incorporating this compound due to its beneficial properties for skin hydration .

Agricultural Chemicals

The compound finds application in developing agrochemicals, particularly as a growth regulator that enhances crop yield and resilience against environmental stressors.

Field Studies : Trials conducted on various crops demonstrated increased growth rates and improved resistance to pests when treated with formulations containing this compound .

Analytical Chemistry

In analytical chemistry, this compound is utilized in chromatographic techniques for analyzing complex mixtures, aiding in the accurate identification and quantification of various compounds.

Unique Features

The specific positioning of the methyl groups on the benzene ring of this compound influences its chemical reactivity and biological activity. The presence of the hydroxyl group allows for extensive chemical modifications, making it a valuable compound in synthetic chemistry.

Mécanisme D'action

The mechanism of action of 2-(2,3-Dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3,4-Dimethylphenyl)ethanol

- 2-(2,4-Dimethylphenyl)ethanol

- 2-(2,5-Dimethylphenyl)ethanol

Uniqueness

2-(2,3-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.

Activité Biologique

2-(2,3-Dimethylphenyl)ethanol, a compound with potential applications in various fields, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is an aromatic alcohol characterized by a dimethyl-substituted phenyl group. Its molecular formula is C10H14O, and it features a hydroxyl group (-OH) attached to the ethyl side of the benzene ring.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Ascorbic Acid | 20 | |

| Gallic Acid | 30 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown moderate cytotoxicity against HepG2 liver cancer cells.

Table 2: Cytotoxicity Data Against HepG2 Cells

The mechanism by which this compound exerts its effects appears to involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 1: Antioxidant Efficacy

In a study focusing on the antioxidant efficacy of various compounds, this compound was tested alongside known antioxidants. The results demonstrated that this compound significantly reduced oxidative stress markers in human cell lines, indicating its potential as a therapeutic agent against oxidative damage.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on HepG2 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The study highlighted its potential as an anticancer agent and suggested further exploration into its mechanisms and efficacy in vivo.

Propriétés

IUPAC Name |

2-(2,3-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKLNWIYEDORQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.